Product packaging for N-phenyl-2-quinoxalinecarboxamide(Cat. No.:CAS No. 37648-63-8)

N-phenyl-2-quinoxalinecarboxamide

Cat. No.: B372024
CAS No.: 37648-63-8
M. Wt: 249.27g/mol
InChI Key: FJPRNHHLSWRUQD-UHFFFAOYSA-N
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Description

N-phenyl-2-quinoxalinecarboxamide is an organic compound with the molecular formula C16H12N2O and a molecular weight of 248.28 g/mol . Its CAS Registry Number is 7477-46-5 . Researchers value this compound as a synthetic precursor or analog in the development of novel chemical entities, particularly within the quinoxalinecarboxamide family, which has been investigated for potential therapeutic properties, including as anti-inflammatory agents . The structural motif of the quinoxaline ring system offers a versatile scaffold for medicinal chemistry and drug discovery research. The compound's defined molecular structure, represented by the SMILES string C1=CC3=C(N=C1C(=O)NC2=CC=CC=C2)C=CC=C3, facilitates structure-activity relationship (SAR) studies . This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H11N3O B372024 N-phenyl-2-quinoxalinecarboxamide CAS No. 37648-63-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-phenylquinoxaline-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3O/c19-15(17-11-6-2-1-3-7-11)14-10-16-12-8-4-5-9-13(12)18-14/h1-10H,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJPRNHHLSWRUQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=NC3=CC=CC=C3N=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for N Phenyl 2 Quinoxalinecarboxamide and Its Structural Analogs

Conventional Multi-Step Synthetic Routes to N-phenyl-2-quinoxalinecarboxamide

Traditional methods for synthesizing this compound typically involve a multi-step sequence, which can be broadly categorized by the strategy used for constructing the quinoxaline (B1680401) scaffold and the subsequent formation of the amide bond.

Approaches Involving Quinoxaline Ring Formation

The cornerstone of many syntheses is the construction of the quinoxaline ring system. The classic and most widely used method is the condensation reaction between an aromatic o-diamine and an α-dicarbonyl compound. cusat.ac.inmdpi.com

A primary route to the necessary precursor, quinoxaline-2-carboxylic acid, involves the condensation of o-phenylenediamine (B120857) with glyoxylic acid. This reaction is a direct application of the well-established Hinsberg quinoxaline synthesis. orientjchem.org Variations of this approach may involve different starting materials that lead to the quinoxaline-2-carboxylic acid core, which is then carried forward to the amidation step. Other strategies for forming the quinoxaline ring include the oxidative coupling of epoxides with 1,2-diamines and the cyclization of aryl amino oximes with α-dicarbonyl compounds. nih.gov

Strategies for Amide Bond Coupling

Once the quinoxaline-2-carboxylic acid scaffold is obtained, the final step is the formation of the amide bond with aniline (B41778). This transformation is a cornerstone of organic synthesis, and several standard protocols are employed. unimi.it

A common and straightforward method involves activating the carboxylic acid by converting it into a more reactive derivative, such as an acyl chloride. This is typically achieved by treating quinoxaline-2-carboxylic acid with reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting quinoxaline-2-carbonyl chloride is then reacted with aniline to form the desired this compound. nih.gov

Alternatively, direct coupling methods that avoid the isolation of the acyl chloride are frequently used in modern labs for their convenience and milder conditions. These one-pot procedures utilize coupling reagents to activate the carboxylic acid in situ. A widely used combination is 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in conjunction with an additive like hydroxybenzotriazole (B1436442) (HOBt). nih.gov The EDC activates the carboxyl group, which then reacts with HOBt to form an active ester intermediate, which is less prone to side reactions and racemization. This intermediate readily reacts with aniline to yield the final amide product. Other reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) and carbonyldiimidazole (CDI) are also employed. nih.gov

Table 1: Comparison of Common Amide Coupling Reagents

Coupling Agent/System Typical Solvent Temperature Advantages Disadvantages
SOCl₂ / Oxalyl Chloride DCM, Toluene 0 °C to reflux High reactivity, inexpensive Generates HCl, can be harsh
EDC/HOBt DMF, DCM Room Temperature Mild conditions, high yields, water-soluble byproducts Cost, potential for side reactions if HOBt is omitted
DCC/DMAP DCM, THF 0 °C to Room Temp. Effective for sterically hindered substrates Forms insoluble DCU byproduct, which requires filtration
HATU/DIPEA DMF, Acetonitrile Room Temperature High efficiency, rapid reactions High cost, byproducts can be difficult to remove
CDI THF, Acetonitrile Room Temperature Mild, simple workup Can be less reactive for challenging substrates

Modernized and Sustainable Synthetic Approaches

Recent advancements in synthetic chemistry have led to the development of more efficient, safer, and environmentally friendly methods for preparing this compound. These approaches leverage catalysis, green chemistry principles, and advanced manufacturing technologies.

Catalytic Methods in this compound Synthesis (e.g., Metal-Catalyzed, Organocatalysis)

Catalysis offers a powerful tool for improving the synthesis of quinoxalines by enabling reactions under milder conditions with greater efficiency and selectivity.

Metal-Catalyzed Synthesis: Transition metals like copper, palladium, iron, and nickel are effective catalysts for constructing the quinoxaline ring and for C-N bond formation. mdpi.com For instance, copper-catalyzed methods have been developed for the condensation of 2-iodoanilines with other reactants to form the quinoxaline core. organic-chemistry.org Heterogeneous catalysts, such as molybdophosphovanadates supported on alumina, have been used for the synthesis of quinoxaline derivatives at room temperature from o-phenylenediamine and a 1,2-dicarbonyl compound, offering the advantage of easy catalyst recovery and reuse. nih.gov Manganese-based catalysts have also been employed in acceptorless dehydrogenative coupling (ADC) strategies to synthesize quinazoline (B50416) derivatives, a related class of heterocycles. frontiersin.org

Organocatalysis: Asymmetric organocatalysis has emerged as a major field in organic synthesis, often providing metal-free alternatives. beilstein-journals.org While specific organocatalytic routes to this compound are not extensively documented, the principles are applicable. For example, chiral Brønsted acids or amine catalysts like proline can be used to promote key bond-forming steps. mdpi.com Organocatalysts have been successfully applied to the synthesis of quinoxalines under mild conditions with oxygen as the terminal oxidant. organic-chemistry.org The use of organocatalysts can reduce the risk of metal contamination in the final product, which is particularly important in medicinal chemistry. organic-chemistry.org

Table 2: Examples of Catalytic Systems in Quinoxaline Synthesis

Catalyst System Reaction Type Conditions Yield Reference
CuH₂PMo₁₁VO₄₀ on Alumina Condensation o-phenylenediamine, benzil, toluene, 25°C 92% nih.gov
Citric Acid Condensation o-phenylenediamine, 1,2-dicarbonyl, ethanol (B145695) 94% ijiset.com
NiBr₂/1,10-phenanthroline Cyclization 1,2-diamines and 2-nitroanilines Good to Excellent organic-chemistry.org
FeCl₂ Cyclization (2-aminophenyl)methanols, benzamides, 130°C 43-92% frontiersin.org

Green Chemistry Principles Applied to this compound Synthesis

Green chemistry aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. mdpi.com These principles have been applied to quinoxaline synthesis to create more sustainable routes.

One significant advancement is the use of microwave-assisted synthesis. mdpi.com Microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to higher yields and purer products compared to conventional heating. ijiset.com Solvent-free, or neat, reaction conditions represent another green approach, minimizing waste and simplifying purification. The synthesis of quinoxalin-2-ones has been achieved under solvent-free microwave conditions. organic-chemistry.org

The choice of solvent is critical in green chemistry. Methodologies using water or ethanol as the reaction medium are highly desirable. ijiset.com Furthermore, the use of edible and non-toxic catalysts, such as citric acid, for the synthesis of quinoxaline derivatives exemplifies a greener approach. ijiset.com Developing one-pot sequences, where multiple reaction steps are performed in the same vessel without intermediate purification, improves atom economy and reduces waste. nih.gov

Flow Chemistry Techniques for Scalable this compound Production

For the scalable and continuous manufacturing of fine chemicals and pharmaceuticals, flow chemistry offers significant advantages over traditional batch processing. lonza.comnih.gov This technology involves pumping reagents through tubes or channels, often with immobilized catalysts or reagents packed into columns. syrris.jp

Key benefits of flow chemistry include superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, residence time), and enhanced safety, especially when dealing with hazardous intermediates or exothermic reactions. nih.gov While a specific multi-step flow synthesis for this compound is not prominently reported, the individual steps are highly amenable to this technology. Both quinoxaline formation and amide bond coupling can be translated into flow processes. This approach facilitates automation, reduces manual handling, and allows for easier scale-up from laboratory to production quantities, ensuring consistent product quality. lonza.com

Regio- and Stereoselective Synthesis of this compound Isomers

The synthesis of specific isomers of this compound, where substituents are placed at defined positions on the quinoxaline ring, requires precise control over the reaction's regiochemistry. The core challenge in regioselectivity arises when an unsymmetrically substituted 1,2-phenylenediamine is condensed with an α-dicarbonyl compound, which can lead to the formation of two different regioisomeric products.

For instance, the reaction of a 4-substituted-1,2-phenylenediamine with a 2-keto-amide derivative could potentially yield both a 6-substituted and a 7-substituted this compound. The ratio of these isomers depends on factors such as the nature of the substituent on the diamine, the reaction conditions, and the catalyst used. Researchers have developed strategies to direct the cyclization towards a single, desired isomer. These methods often rely on the electronic effects of the substituents on the diamine, where one amino group is rendered more nucleophilic than the other, or by employing directing groups that sterically or electronically favor one reaction pathway.

While the parent this compound molecule is achiral, stereoisomerism becomes a consideration when chiral centers are introduced, for example, through substituents on the phenyl or quinoxaline moieties. The synthesis of enantiomerically pure derivatives would necessitate stereoselective methods. This can be achieved by using chiral starting materials, chiral auxiliaries, or asymmetric catalysis. For related heterocyclic systems, methods involving chiral catalysts have been successfully employed to control the stereochemical outcome. nih.gov Although specific examples for this compound are not extensively documented, the principles of asymmetric synthesis are broadly applicable for the preparation of chiral analogs. nih.govresearchgate.net

Table 1: Potential Regioisomeric Products from a Substituted o-Phenylenediamine This table is for illustrative purposes to demonstrate the concept of regioisomerism in quinoxaline synthesis.

Starting Diamine Reagent Potential Product 1 Potential Product 2
4-Methyl-1,2-phenylenediamine 2-Oxo-2-(phenylamino)acetic acid 6-Methyl-N-phenyl-2-quinoxalinecarboxamide 7-Methyl-N-phenyl-2-quinoxalinecarboxamide
4-Chloro-1,2-phenylenediamine 2-Oxo-2-(phenylamino)acetic acid 6-Chloro-N-phenyl-2-quinoxalinecarboxamide 7-Chloro-N-phenyl-2-quinoxalinecarboxamide

Solid-Phase Synthesis Techniques for this compound Libraries

Solid-phase synthesis is a powerful technique for the rapid generation of chemical libraries, and it has been effectively adapted for the production of quinoxaline derivatives. d-nb.info This methodology involves attaching a starting material to an insoluble polymer support (resin) and then carrying out a sequence of reactions. The key advantages include the simplification of purification, as excess reagents and by-products are washed away by simple filtration, and the ability to drive reactions to completion by using a large excess of reagents. d-nb.info

A common strategy for the solid-phase synthesis of quinoxalines involves anchoring an o-phenylenediamine derivative to the resin. researchgate.netresearchgate.net This immobilized substrate is then treated with a solution-phase α-dicarbonyl compound or its equivalent. The cyclization reaction occurs on the solid support, and after the reaction is complete, the desired quinoxaline product is cleaved from the resin. A small library of ten quinoxalines was successfully prepared using a polymer-bound o-phenylenediamine reacted with α-bromoketones, followed by cyclization and cleavage. researchgate.net

An alternative and versatile approach involves attaching a pre-formed, functionalized quinoxaline scaffold to the solid support and then introducing diversity by reacting it with various building blocks. For example, 6-amino-2,3-dichloroquinoxaline can be loaded onto a resin, followed by successive nucleophilic substitution reactions with amines, methoxides, or coupling with acid chlorides and isocyanates to build a library of substituted quinoxaline derivatives. researchgate.net This method allows for the modular construction of a diverse set of compounds around the core quinoxaline structure.

These solid-phase techniques are highly amenable to automation and parallel synthesis formats, enabling the efficient production of large libraries of this compound analogs. These libraries are invaluable for structure-activity relationship (SAR) studies in drug discovery and materials science research.

Table 2: Selected Solid-Phase Synthesis Strategies for Quinoxaline Libraries

Strategy Immobilized Component Key Reaction Steps Resin Type Example Reference
Diamine Immobilization o-Phenylenediamine Reaction with α-bromoketones, intramolecular cyclization-oxidation, acidolytic cleavage. Polymer-linked carbamate researchgate.net
Diamine Immobilization o-Phenylenediamine Reaction with α-bromoketones in DMF, TFA cleavage. SynPhase™ Lanterns researchgate.net

Chemical Modification and Derivatization Strategies of N Phenyl 2 Quinoxalinecarboxamide

Rational Design Principles for N-phenyl-2-quinoxalinecarboxamide Analogs

Rational drug design for this compound analogs involves a deep understanding of structure-activity relationships (SAR) to guide the synthesis of more effective molecules. mdpi.com This often involves targeted modifications to the core structure to enhance interactions with biological targets or improve drug-like properties.

Bioisosteric Replacements within the this compound Scaffold

Bioisosterism, the practice of substituting one part of a molecule with a chemical group that has similar physical or chemical properties, is a cornerstone of lead optimization. researchgate.netnih.gov This strategy is frequently used to improve potency, modulate selectivity, alter pharmacokinetic properties, or circumvent existing patents. researchgate.net For the this compound scaffold, bioisosteric replacements can be applied to its three main components: the quinoxaline (B1680401) ring, the N-phenyl group, and the amide linker.

The quinoxaline core itself is considered a bioisostere of other bicyclic aromatic systems like naphthalene (B1677914), quinoline (B57606), quinazoline (B50416), indole, benzimidazole, and benzothiophene. mdpi.comnih.gov Replacing the quinoxaline nucleus with one of these alternatives can significantly impact biological activity. For instance, in a related series, replacing a pyridine (B92270) core with other five- or six-membered heteroaromatic rings was a successful strategy to generate new TGR5 agonists. jst.go.jp

The N-phenyl ring can also be replaced with various bioisosteres. A common strategy involves swapping the phenyl ring with other aromatic or heteroaromatic systems to alter properties like lipophilicity and metabolic stability. jst.go.jp For example, replacing a phenyl ring with a cyclopropyl (B3062369) group has been explored in similar scaffolds. jst.go.jp

The amide bond is a critical functional group that can be replaced by various bioisosteres to overcome issues like poor metabolic stability. nih.gov Triazoles, for example, have been successfully used as amide bond replacements in drug design, as seen in the modification of certain Vif antagonists and benzodiazepine (B76468) analogs. nih.gov

Fragment-Based Design Approaches for this compound Derivatives

Fragment-Based Drug Discovery (FBDD) is a powerful method for lead generation that begins with identifying low-molecular-weight compounds (fragments) that bind weakly to a biological target. nih.gov These initial hits are then optimized and grown into more potent leads by adding functionalities that extend into the binding site. nih.govresearchgate.net

This approach has been successfully applied to quinoxaline-containing compounds. A notable example is the development of the pan-FGFR inhibitor erdafitinib, which originated from a quinoxaline-containing fragment. researchgate.net The initial fragment's binding affinity was systematically improved through structural modifications, leading to a highly potent drug. researchgate.net Similarly, fragment-based screening has identified quinoxaline scaffolds as hinge-binders for targets like checkpoint kinase 2 (CHK2), revealing new hydrophobic areas that can be exploited in rational inhibitor design. johnshopkins.edu This demonstrates the utility of using a core quinoxaline fragment as a starting point, which can then be elaborated—for instance, by adding a phenylcarboxamide moiety—to achieve higher affinity and selectivity. nih.govjohnshopkins.edu

Synthetic Methodologies for this compound Derivatization

The synthesis of this compound derivatives can be approached through various methodologies, allowing for specific modifications at different positions of the molecule. The most common route involves the amide coupling of quinoxaline-2-carboxylic acid with a substituted aniline (B41778).

Functionalization of the Phenyl Ring Moiety

Modifying the N-phenyl ring by introducing various substituents is a common strategy to explore the structure-activity relationship (SAR). This is typically achieved by using a substituted aniline in the final amide coupling step. A wide array of anilines bearing electron-donating or electron-withdrawing groups can be used. For instance, studies on quinoxaline sulfonamides, a related class, showed that aromatic amines with electron-donating groups like methyl and methoxy (B1213986) reacted efficiently, while those with electron-withdrawing groups like nitro reacted poorly or not at all. mdpi.com The nature of these substituents can significantly impact biological activity; in one study, the presence of a chloro group (electron-withdrawing) on the phenyl ring led to maximum antibacterial activity, whereas a methoxy group (electron-donating) resulted in the least activity. mdpi.com

In a series of N-substituted quinoxaline-2-carboxamides, derivatives were prepared using anilines with substituents such as -OH, -OCH₃, -F, -Cl, and -CF₃ at various positions on the phenyl ring to investigate their effect on antimycobacterial activity. nih.gov

Modifications and Substituent Effects on the Quinoxaline Heterocycle

The quinoxaline ring system itself offers multiple positions for derivatization, which can profoundly influence the compound's properties.

Oxidation and Subsequent Reactions: Oxidation of the quinoxaline nitrogen atoms to form quinoxaline 1,4-dioxides increases the reactivity of the heterocyclic core toward nucleophilic substitution. mdpi.comresearchgate.net This activation facilitates the modification of halogen atoms or other leaving groups on the benzene (B151609) portion of the scaffold. mdpi.com For example, the presence of electron-withdrawing substituents on the quinoxaline ring is important for the trypanocidal activity of some quinoxaline di-N-oxide derivatives. bohrium.com

Substitution on the Benzene Ring: The benzene part of the quinoxaline nucleus can be functionalized with various groups. Studies have shown that the introduction of electron-withdrawing groups, such as halo-substituents at the C6 and/or C7 positions, often leads to more active compounds. nih.gov For example, 6,7-dichloro and 6,7-difluoro derivatives were found to be potent cytotoxins. nih.gov Conversely, the introduction of electron-donating groups like chloro, methyl, or methoxy at the C7 position has been shown to enhance anti-tuberculosis activity in some series. nih.gov The synthesis of various 6,7-disubstituted quinoxalines (difluoro, dichloro, dibromo, dimethyl, dimethoxy) has been performed to systematically study the effect of these substituents on biological activity.

Substitution on the Pyrazine (B50134) Ring: While many derivatizations focus on the benzene ring, modifications at the C3 position of the pyrazine ring have also been explored. However, in some studies, substituents at the C2 position (where the carboxamide group is located) were found to be less critical for certain biological activities compared to substitutions at the C6 and C7 positions. mdpi.combohrium.com In other cases, having an o,o-dimethoxyphenyl group at the C2 position was shown to increase anticancer activity. mdpi.com

The following table presents research findings on the impact of substituents on the quinoxaline ring of related chalcone (B49325) analogs. nih.gov

CompoundRR'Activity (IC₅₀ in µM against P. falciparum)
1a HH1.9
1b 7-ClH1.1
1c 7-OCH₃H>25
1d 6,7-di-ClH1.5
3a HH2.1
3c 7-OCH₃H>25

Derivatization at the Amide Linkage

The amide linkage is central to the this compound structure and serves as a key point for derivatization. The primary method for creating and diversifying this linkage is through the reaction of an activated quinoxaline-2-carboxylic acid with a primary or secondary amine.

A general and effective method involves activating quinoxaline-2-carboxylic acid with reagents like oxalyl chloride to form the acyl chloride, which is then reacted with the desired amine. nih.gov This approach was used to synthesize a large library of N-phenyl and N-benzyl quinoxaline-2-carboxamides, allowing for the exploration of how different substituents on the amine component affect biological activity. nih.gov For instance, replacing the phenyl group with a benzyl (B1604629) group, or even extending the linker with ethylene (B1197577) or propylene (B89431) chains, has been investigated. nih.gov

Another strategy involves starting with an ester of quinoxaline-2-carboxylic acid, such as a methyl or ethyl ester. This ester can be converted into a hydrazide by reacting it with hydrazine (B178648) hydrate. acs.org The resulting hydrazide is a versatile intermediate that can be coupled with various amino acid esters or alkyl amines using the azide (B81097) coupling method to form new amide bonds. acs.orgacs.org This technique allows for the introduction of peptidomimetic side chains onto the quinoxaline scaffold. acs.org

The table below shows the antimycobacterial activity of various N-substituted quinoxaline-2-carboxamides, demonstrating derivatization at the amide linkage. nih.gov

CompoundLinkerR Group (on Phenyl/Benzyl Ring)Activity (MIC in µM against M. tuberculosis)
1 None (N-phenyl)H62.5
5 None (N-phenyl)3-F125
6 None (N-phenyl)2,4-di-F125
13 None (N-phenyl)3-CF₃125
15 -CH₂- (N-benzyl)H15.625
20 -CH₂- (N-benzyl)3-F15.625
21 -CH₂- (N-benzyl)2,4-di-F7.81
28 -CH₂- (N-benzyl)3-CF₃15.625
29 -CH₂- (N-naphthylmethyl)N/A3.91
31 -(CH₂)₂- (N-phenethyl)H15.625
32 -(CH₂)₃- (N-phenylpropyl)H15.625

Chemo- and Regioselective Functionalization of this compound

Chemo- and regioselective functionalization enables the precise modification of the this compound core. The quinoxaline ring system and the N-phenyl group present multiple sites for reaction, including the quinoxaline nitrogen atoms, the C3 position of the quinoxaline ring, and various positions on the benzene rings.

The primary challenge and goal of these strategies are to control where a new functional group is introduced. This selectivity is vital for establishing clear structure-activity relationships (SAR), where the biological activity of a compound is correlated with its specific chemical structure.

Common regioselective reactions for this scaffold include:

Oxidation: The nitrogen atoms of the quinoxaline ring can be oxidized to form N-oxides, often using agents like hydrogen peroxide or potassium permanganate. These N-oxides can alter the electronic properties of the molecule and serve as intermediates for further functionalization. For instance, the conversion of quinoxaline 1,4-di-N-oxides can generate free radicals, which is a mechanism associated with their biological activity. researchgate.net

Reduction: The quinoxaline ring can undergo reduction using reagents such as sodium borohydride (B1222165) or lithium aluminum hydride. Selective reduction is also possible; for example, amines have been shown to unexpectedly reduce ethyl 3-phenylquinoxaline-2-carboxylate 1,4-di-N-oxide to its corresponding mono-oxides or the fully reduced quinoxaline. mdpi.org

Substitution Reactions: Both the quinoxaline and phenyl rings are susceptible to electrophilic and nucleophilic substitution reactions. The specific position of substitution can be directed by the existing substituents and the reaction conditions. For example, palladium-catalyzed cross-coupling reactions, like the Buchwald-Hartwig amination, have been used to form C-N bonds at specific positions on related quinoxaline systems, leading to complex heterocyclic structures. acs.org

Functionalization at the C3-Position: While many modifications focus on the amide or phenyl portions, the C3-position of the quinoxaline ring is a key site for functionalization. However, direct C-H functionalization at this position can be challenging. Strategies often involve starting with a related precursor, such as a quinoxalin-2(1H)-one, which can be alkylated at the C3 position before being converted to the desired carboxamide derivative. acs.org

The table below summarizes key regioselective functionalization strategies applicable to the quinoxaline carboxamide scaffold.

Reaction TypeReagents/CatalystsTarget SiteResulting StructureReference
OxidationHydrogen peroxide, Potassium permanganateQuinoxaline NitrogensN-oxides
ReductionAmines, Hydrazine hydrateQuinoxaline N-oxidesMono-oxides, Reduced quinoxalines mdpi.org
Domino ReactionPd(OAc)₂, Xantphos, K₃PO₄Quinoxaline CoreFused Indolopyrazines acs.org
C3-AlkylationBase, Alkyl HalideC3-position of quinoxalin-2(1H)-one precursorC3-functionalized quinoxalinones acs.org

This table illustrates common strategies for the selective modification of the quinoxaline scaffold, which can be adapted for this compound.

Combinatorial Chemistry and High-Throughput Synthesis of this compound Analogs

Combinatorial chemistry is a powerful technique for the rapid synthesis of large numbers of structurally related compounds, known as a chemical library. nih.gov This approach, coupled with high-throughput screening, accelerates the discovery of new drug candidates by systematically modifying a core scaffold like this compound and evaluating the biological activities of the resulting analogs. nih.govwjahr.com

The synthesis of a library of this compound analogs typically begins with a common intermediate, quinoxaline-2-carboxylic acid. This precursor can be activated, for example with oxalyl chloride, and then reacted in parallel with a diverse set of anilines and other amines to generate a library of N-substituted quinoxaline-2-carboxamides. nih.gov This parallel synthesis approach allows for the efficient production of dozens or even hundreds of distinct compounds.

One study detailed the synthesis of 33 derivatives of quinoxaline carboxamide, which included 14 different N-phenyl analogs. nih.gov These compounds were then screened for their in vitro antimycobacterial activity against Mycobacterium tuberculosis. The results showed that while most of the highly active compounds were from the N-benzyl group, the N-phenyl derivatives displayed a range of moderate to good activity, demonstrating how this method can be used to explore structure-activity relationships. nih.gov

Another research effort involved the preparation of 27 new quinoxaline derivatives based on a 3-phenylquinoxaline-2(1H)-thione scaffold. acs.org These compounds were synthesized and subsequently tested for their antitumor activity against a liver carcinoma cell line, highlighting the application of library synthesis in cancer research. acs.org

The general workflow for generating and screening a combinatorial library of this compound analogs involves several key steps:

Library Design: Computational tools are often used to design a virtual library of analogs with diverse substituents on the phenyl ring or other parts of the molecule to maximize the chemical space explored. nih.gov

Parallel Synthesis: The designed compounds are synthesized simultaneously, often using automated robotic systems. Solid-phase synthesis is a common technique where the quinoxaline core is attached to a resin bead, allowing for easy addition of building blocks and purification. researchgate.net

High-Throughput Screening (HTS): The entire library of compounds is rapidly screened for a specific biological activity, such as enzyme inhibition or cytotoxicity against cancer cells.

Hit Identification and Optimization: Compounds that show promising activity ("hits") are identified and then synthesized on a larger scale for further study and optimization.

The table below provides examples of substituent variations used in the combinatorial synthesis of quinoxaline carboxamide libraries.

Library FocusCore ScaffoldVaried Building BlocksNumber of AnalogsTherapeutic TargetReference
Antimycobacterial AgentsQuinoxaline-2-carboxamideSubstituted anilines, benzylamines33 (14 N-phenyl)Mycobacterium tuberculosis nih.gov
Anticancer Agents3-Phenylquinoxaline-2(1H)-thioneAlkyl halides, amino acid esters27Liver Carcinoma (HepG2) acs.org

This table showcases the application of combinatorial synthesis to generate libraries of quinoxaline derivatives for biological screening.

Structure Activity Relationship Sar Studies of N Phenyl 2 Quinoxalinecarboxamide Analogs

Methodologies for Comprehensive SAR Elucidation of N-phenyl-2-quinoxalinecarboxamide Derivatives

The elucidation of SAR for this compound derivatives employs a combination of synthetic chemistry, biological evaluation, and computational modeling. A primary methodology involves the systematic synthesis of analogs by modifying three key regions: the phenyl ring, the quinoxaline (B1680401) system, and the amide linker. nih.govmdpi.com These modifications include the introduction of various substituents with different electronic and steric properties, altering the position of substituents, and modifying the core heterocyclic structure. mdpi.comnih.gov

Once synthesized, these derivatives are subjected to a battery of in vitro biological assays to determine their activity. For instance, anticancer potential is often assessed by measuring cytotoxicity (IC₅₀ values) against a panel of human cancer cell lines, such as HeLa, HCT-116, and MCF-7. mdpi.comacs.org Antimycobacterial activity is determined by measuring the minimum inhibitory concentration (MIC) against bacterial strains like Mycobacterium tuberculosis H37Ra. nih.gov

Computational techniques are integral to modern SAR studies. Molecular docking is used to predict how these analogs bind to the active sites of specific protein targets, such as kinases or DNA topoisomerase, providing insights into the mechanism of action. nih.govmdpi.com Quantitative Structure-Activity Relationship (QSAR) models are developed to correlate physicochemical properties with biological activity, while in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions help to evaluate the drug-likeness of the synthesized compounds. nih.gov

Correlating Phenyl Substituent Effects with Biological/Mechanistic Activity Profiles

Substituents on the N-phenyl ring play a critical role in modulating the biological activity of this compound analogs. The nature and position of these substituents can significantly affect properties like lipophilicity, electronic distribution, and steric hindrance, which in turn influence cellular uptake and target interaction.

Studies on quinoxaline derivatives have shown that the electronic properties of the phenyl ring substituents are crucial. For example, in some series of anticancer quinoxalines, electron-releasing groups (e.g., -OCH₃) were found to be essential for potent activity, while electron-withdrawing groups (e.g., -F, -NO₂) tended to decrease it. mdpi.com In contrast, for antimycobacterial activity, a range of substituents including hydroxyl, fluoro, chloro, and trifluoromethyl groups have been explored on the N-phenyl ring, with N-phenyl derivatives generally showing better activity against M. tuberculosis than their N-benzyl counterparts. nih.gov

The position of the substituent also matters. A study on quinoxaline-furan derivatives indicated that side chains with hydrogen-bond acceptors or donors, such as those derived from p-cresol, led to higher inhibitory activity. mdpi.com This suggests that specific interactions, guided by the substituent's position, are key to the compound's mechanism.

Table 1: Effect of Phenyl Substituents on Anticancer Activity of Quinoxaline Derivatives

Compound Series Phenyl Ring Substituent (R) Effect on Activity Reference
Quinoxaline Hybrids Unsubstituted (H) Higher activity than substituted rings mdpi.com
Quinoxaline Hybrids Cl (electron-withdrawing) Higher activity than Br or CH₃ mdpi.com
Quinoxaline-Furan p-cresol, pyridine (B92270) derivatives Higher inhibitory activity mdpi.com
Anticancer Quinoxalines OCH₃ (electron-releasing) Essential for activity mdpi.com

Influence of Quinoxaline Ring System Modifications on Research-Relevant Activities

Modifications to the quinoxaline ring itself are a key strategy for optimizing activity. These changes can involve adding substituents at various positions or altering the heterocyclic core.

The introduction of an electron-withdrawing nitro (NO₂) group at the 7-position of the quinoxaline nucleus has been shown to decrease anticancer activity. mdpi.com Conversely, substituting a 2-chloro group with a 2-methoxy group also resulted in reduced cytotoxic activity in a different series of derivatives. nih.gov This indicates that the electronic landscape of the quinoxaline ring is finely tuned for biological interactions.

A significant modification is the N-oxidation of the quinoxaline ring nitrogens to form quinoxaline 1,4-di-N-oxides. This transformation is often associated with a significant increase in biological properties, including anticancer and antimicrobial activities. researchgate.netnih.govnih.gov For instance, 3-amino-N-(4-methoxyphenyl)-2-quinoxalinecarboxamide 1,4-di-N-oxide demonstrated potent antifungal and antibacterial activity. researchgate.net Fusing other rings to the quinoxaline system, creating structures like imidazo[1,5-a]quinoxalines, is another approach to modulate activity. rsc.org

Table 2: Impact of Quinoxaline Ring Modifications on Biological Activity

Modification Position Effect on Activity Reference
Nitro (NO₂) group 7-position Decreased anticancer activity mdpi.com
Methoxy (B1213986) (OCH₃) group 2-position (replacing Cl) Decreased cytotoxic activity nih.gov
N-Oxidation (1,4-di-N-oxide) Positions 1 and 4 Increased antimicrobial activity researchgate.netnih.gov

Role of the Amide Bond Conformational and Electronic Properties in Activity

The amide bond (-CO-NH-) linking the quinoxaline and phenyl moieties is not merely a passive linker; its conformational and electronic properties are vital for activity. SAR studies have demonstrated that the NH-CO linker is often superior to aliphatic linkers for anticancer activity. mdpi.com

The amide bond possesses a partial double bond character due to resonance, which restricts rotation and can lead to the existence of syn and anti conformers. mdpi.com The equilibrium between these conformers can be influenced by steric and electronic effects from adjacent groups. For example, bulky substituents near the amide bond can cause decoplanarization of the aromatic ring and the carbonyl group, which increases the rotational barrier of the C-N amide bond. mdpi.comrsc.org This conformational rigidity can pre-organize the molecule into a bioactive conformation, enhancing its binding affinity to a target.

Furthermore, extending the linker between the quinoxaline core and the phenyl ring (e.g., from -NH- to -CH₂-NH-) has been investigated. In one study, N-phenyl derivatives were found to have better activity against M. tuberculosis than N-benzyl derivatives, highlighting the importance of the direct amide linkage for that specific activity. nih.gov

Stereochemical Contributions to this compound's Research Profile

Stereochemistry, including the three-dimensional arrangement of atoms, plays a crucial role in the research profile of quinoxaline derivatives. This is particularly evident in analogs where chiral centers or geometric isomers are present.

In studies of quinoxaline analogs of chalcones, which feature a propenone linker, the trans-configuration of the double bond was found to be essential for potent antimalarial activity. nih.govresearchgate.net This highlights the importance of specific geometric isomerism for fitting into a biological target.

The synthesis of specific regioisomers is another critical aspect. For example, during electrophilic nitration of 2-quinoxalinol, the reaction selectively yields the 7-nitro derivative over the 6-nitro isomer, a selectivity dictated by the electronic influence of the nitrogen atom at the 4-position. nih.gov Controlling this regioselectivity is vital, as different isomers can have vastly different biological activities. While this compound itself is achiral, the introduction of chiral substituents on either the phenyl or quinoxaline ring would create stereoisomers whose differential activity would need to be evaluated, a common practice in medicinal chemistry to identify the most active enantiomer or diastereomer. acs.org

Topological and Electronic Descriptors in this compound SAR

Quantitative Structure-Activity Relationship (QSAR) studies frequently employ topological and electronic descriptors to model and predict the activity of this compound analogs. These numerical descriptors encode information about the molecule's structure and electronic properties. nih.govresearchgate.net

Topological indices (TIs) are 2D descriptors that capture information about molecular size, shape, branching, and atom connectivity. nih.gov They can be used to build statistical models that correlate a molecule's topology with its biological activity, aiding in the virtual screening of large compound libraries. researchgate.net

Electronic descriptors quantify the electronic properties of the molecule. Key descriptors include:

Lipophilicity (logP): This describes a compound's affinity for fatty versus aqueous environments and influences its ability to cross cell membranes. Phenyl substitution is known to enhance the lipophilicity of the parent compound.

Highest Occupied Molecular Orbital (HOMO) energy: This descriptor relates to the molecule's ability to donate electrons. A strong correlation has been observed between the rotational barriers of amide bonds and HOMO energies, linking electronic structure to conformational properties. rsc.org

Hammett constants (σ): These are used to quantify the electron-donating or electron-withdrawing effect of substituents on the phenyl ring, allowing for a quantitative correlation with activity changes.

These descriptors are the foundation of QSAR models that help rationalize the observed SAR and guide the design of new, more potent this compound derivatives. nih.gov

Mechanistic Biological Studies of N Phenyl 2 Quinoxalinecarboxamide Excluding Clinical Human Trials

In Vitro Biological Screening Methodologies for N-phenyl-2-quinoxalinecarboxamide

In vitro screening is a cornerstone of drug discovery, providing the initial assessment of a compound's biological activity in a controlled laboratory setting. For this compound, these methodologies are broadly categorized into cell-free and cell-based assays.

Cell-free assays are fundamental for determining the direct interaction between a compound and a purified biological target, such as an enzyme or receptor, without the complexity of a cellular environment. These assays have been instrumental in identifying potential mechanisms of action for quinoxaline (B1680401) derivatives.

One of the key enzymatic targets identified for this class of compounds is poly(ADP-ribose) polymerase (PARP), an enzyme critical for DNA repair. Inhibition of PARP can lead to cell death, particularly in cancer cells with existing DNA repair defects. Cell-free enzyme inhibition assays are used to quantify the potency of compounds like this compound against PARP, typically by measuring the concentration required to inhibit 50% of the enzyme's activity (IC50). nus.edu.sg Some quinoxalinecarboxamide derivatives have shown selectivity for inhibiting PARP-2 over PARP-1. nus.edu.sg

In addition to enzymatic assays, computational methods like molecular docking are frequently employed to predict the binding affinity of this compound derivatives to various protein targets. These in silico studies suggest potential interactions with several key proteins implicated in disease. For instance, docking studies have indicated that these compounds may occupy the binding sites of PI3Kα, human DNA topoisomerase, and vascular endothelial growth factor receptor (VEGFR), all of which are significant targets in cancer therapy. nih.gov Further studies on related compounds have also suggested human thymidylate synthase (hTS) and metabotropic glutamate (B1630785) receptor 1 (mGluR1) as potential targets. acs.orgidrblab.net

Table 1: Potential Molecular Targets of this compound and its Derivatives Identified by Cell-Free Assays and Molecular Docking

Target Enzyme/Receptor Implicated Disease/Process Reference
Poly(ADP-ribose) polymerase (PARP) DNA Repair, Cancer
PI3Kα Cancer Therapy
Human DNA Topoisomerase Cancer Therapy nih.gov
Vascular Endothelial Growth Factor Receptor (VEGFR) Cancer Therapy nih.gov
Human Thymidylate Synthase (hTS) Cancer Therapy acs.org
Metabotropic glutamate receptor 1 (mGluR1) Chronic Pain idrblab.net

Cell-based assays offer a more physiologically relevant context than cell-free systems, providing insights into a compound's ability to cross cellular membranes and exert its effects within a living cell. biocompare.com A variety of such assays have been used to characterize the biological activities of this compound and its derivatives, primarily focusing on anticancer and antimicrobial effects.

Antiproliferative and cytotoxic activities are commonly assessed using assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (CellTiter 96 AQueous One Solution Cell Proliferation Assay) assays. acs.orgacs.org These colorimetric assays measure the metabolic activity of cells, which correlates with cell viability. Studies have demonstrated that this compound derivatives can inhibit the growth of a range of human cancer cell lines.

Antimicrobial activity is evaluated using methods such as the microdilution broth method to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. researchgate.net For antimycobacterial screening, the Microplate Alamar Blue Assay (MABA) is often employed. nih.gov These assays have shown that this compound derivatives possess activity against various bacteria, fungi, and mycobacteria. nih.govresearchgate.net

More specific cell-based assays are used to investigate the mechanisms underlying the observed cytotoxicity, such as the induction of apoptosis (programmed cell death). This can be measured by quantifying the activity of key executioner enzymes like caspase-3 or by analyzing DNA fragmentation and changes in nuclear morphology. researchgate.net

Table 2: Summary of In Vitro Cell-Based Assay Findings for this compound Derivatives

Assay Type Cell Line / Organism Activity Finding Reference
Cytotoxicity HCT-116 (Colon Carcinoma) IC50: 3.3 µM - 8.9 µM Potent antiproliferative activity
Cytotoxicity Caco-2 (Colorectal Adenocarcinoma) IC50: 17.0 µM - 50.9 µM Significant antiproliferative activity
Cytotoxicity HepG2 (Liver Carcinoma) Selective Cytotoxicity Potential antineoplastic agent nih.gov
Cytotoxicity SK-OV-3 (Ovarian Cancer) Selective Cytotoxicity Potential antineoplastic agent nih.gov
Cytotoxicity PC-3 (Prostate Cancer) Selective Cytotoxicity Potential antineoplastic agent nih.gov
Antimycobacterial Mycobacterium tuberculosis H37Ra MIC: <15.625 µg/mL Moderate to good activity nih.gov
Antibacterial Staphylococcus aureus MIC: 3.9 - 15.6 µg/mL Antibacterial activity
Antifungal Aspergillus fumigatus MIC: 0.24 µg/ml Antifungal activity (for a 1,4-di-N-oxide derivative) researchgate.net

Identification and Validation of Molecular Targets of this compound

While initial screening can suggest potential targets, rigorous methods are required to definitively identify and validate the specific proteins or nucleic acids with which a compound interacts to produce its biological effect. researchgate.net

Chemical proteomics is a powerful strategy for the unbiased identification of a small molecule's protein targets from a complex biological sample. eu-openscreen.eu A common approach is the use of affinity-based pull-downs. nih.gov In this technique, a derivative of the compound of interest, such as this compound, is chemically modified with a linker and immobilized onto a solid support like agarose (B213101) beads. This "bait" is then incubated with a cell lysate. Proteins that bind to the compound are "pulled down" from the lysate and subsequently identified using mass spectrometry. nih.gov

Another advanced technique is thermal profiling, which assesses how drug binding affects the thermal stability of proteins across the proteome. eu-openscreen.eu While specific chemical proteomics studies for this compound are not extensively reported in the literature, these established methodologies represent the standard approach for the deconvolution of its molecular targets. researchgate.neteu-openscreen.eu

Once a potential molecular target is identified, genetic techniques are crucial for validating its role in the compound's mechanism of action. nih.gov Target validation aims to confirm that modulating the identified target protein produces the same biological effect as treating the cells with the compound. ucl.ac.uk

Modern gene-editing technologies like CRISPR-Cas9 allow for the precise knockout (deletion) or knockdown (reduced expression) of the gene encoding the proposed target protein. nih.gov If the cells lacking the target protein become resistant to this compound or phenocopy the effects of the compound, it provides strong evidence that the protein is a genuine target. ucl.ac.uk

Furthermore, human genetic data can be leveraged for target validation through approaches like Mendelian randomization. nih.gov This method uses naturally occurring genetic variants that influence the levels or activity of a protein to investigate whether these variations are associated with disease outcomes, thereby mimicking the effect of a drug that would target that protein. nih.govnih.gov

Modulation of Specific Biological Pathways by this compound

The ultimate goal of mechanistic studies is to understand how a compound's interaction with its molecular target(s) translates into the modulation of broader biological pathways, leading to a cellular response. plos.org

Research on this compound and its analogues points to the modulation of several critical pathways. The inhibition of PARP directly implicates the compound in the DNA damage response pathway . By preventing PARP-mediated DNA repair, the compound can lead to an accumulation of DNA damage, which in turn triggers the apoptotic pathway (programmed cell death), a key mechanism for its anticancer effects. nus.edu.sg Studies on related quinoxaline derivatives have confirmed the induction of apoptosis through the activation of executioner caspases and have also shown an ability to cause cell cycle arrest , preventing cancer cells from progressing through the division cycle. researchgate.net

For some quinoxaline 1,4-dioxide derivatives, evidence suggests modulation of the HIF-1α and ERK1/2 signaling pathways and a reduction in the expression of vascular endothelial growth factor (VEGF). mdpi.com This indicates a potential to interfere with tumor angiogenesis (the formation of new blood vessels). The induction of apoptosis by these derivatives can also occur through a p53-independent mechanism , which is significant for treating cancers with p53 mutations. mdpi.com The antibacterial action of related quinoxaline N-oxides is linked to the generation of reactive oxygen species (ROS) and subsequent inhibition of DNA and RNA synthesis pathways in bacteria. mdpi.com

Signaling Pathway Analysis (e.g., Kinase Cascades, GPCR Signaling)

The signaling pathways affected by this compound and its derivatives have been a subject of investigation, particularly in the context of cancer research. Molecular docking studies have provided insights into the potential interaction of this class of compounds with key signaling proteins.

Notably, induced-fit docking studies have suggested that derivatives of this compound can effectively occupy the binding site of phosphatidylinositol 3-kinase alpha (PI3Kα), a crucial enzyme in the PI3K/Akt signaling pathway. This pathway is frequently dysregulated in cancer and plays a significant role in cell proliferation, survival, and growth. The ability of these compounds to fit within the PI3Kα binding site suggests they may act as selective inhibitors, thereby disrupting downstream signaling.

While direct experimental evidence from kinase assays specifically for this compound is limited in the reviewed literature, studies on structurally related quinolone-carboxamides have demonstrated inhibitory activity against PI3Kα. For instance, a series of N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides were synthesized and evaluated as PI3Kα inhibitors, with some derivatives showing potent activity. mdpi.com These findings support the hypothesis that the quinoxaline-carboxamide scaffold is a promising pharmacophore for targeting the PI3K/Akt pathway.

Table 1: Molecular Docking Insights for this compound Derivatives

Target ProteinFindingImplication
PI3KαDerivatives effectively occupy the binding site in induced-fit docking studies. Potential for selective inhibition of the PI3K/Akt signaling pathway.

Investigation of Metabolic Pathway Alterations

The direct impact of this compound on global metabolic pathways in cells or organisms has not been extensively detailed in the available scientific literature. Metabolic profiling studies, which are powerful tools for understanding the cellular effects of xenobiotics, have been employed to investigate the consequences of exposure to various compounds. nih.gov For example, metabolic profiling of HepG2 cells treated with different mycotoxins revealed significant alterations in pathways such as the citric acid cycle, glycolysis, and amino acid metabolism. nih.gov Similar methodologies could be applied to elucidate the metabolic consequences of treatment with this compound.

Research on other therapeutic agents has demonstrated that metabolic pathway analysis can reveal mechanisms of action and identify biomarkers of response. For instance, treatment of pediatric acute lymphoblastic leukemia with high-dose methotrexate (B535133) was found to significantly affect pyrimidine (B1678525) and phenylalanine metabolism. nih.gov While these studies highlight the potential of metabolomics, specific data on how this compound alters cellular metabolism is currently lacking.

Elucidation of Molecular Mechanisms of Action for this compound

Detailed Protein-Ligand Interaction Studies (e.g., Binding Kinetics, Thermodynamics)

The molecular interactions between this compound and its putative protein targets are fundamental to understanding its biological activity. As previously mentioned, computational docking studies have suggested a plausible binding mode for derivatives of this compound within the active site of PI3Kα. Such in silico approaches are instrumental in predicting the binding orientation and identifying key interacting residues.

However, a comprehensive understanding of these interactions requires experimental biophysical data, such as binding kinetics and thermodynamics, which are currently not widely available for this compound. Techniques like surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) are essential for determining parameters such as the association rate constant (kₒₙ), dissociation rate constant (kₒff), equilibrium dissociation constant (Kd), and the thermodynamic driving forces (ΔG, ΔH, and ΔS) of the binding event. For other enzyme inhibitors, such as those targeting PARP, detailed kinetic and thermodynamic studies have been crucial in elucidating their mechanism of action and guiding the development of more potent and selective compounds.

Conformational Changes in Biomolecules Induced by this compound Binding

The binding of a ligand to a protein often induces conformational changes in the biomolecule, which can either activate or inhibit its function. There is a lack of specific studies in the reviewed literature that investigate the conformational changes in biomolecules directly induced by the binding of this compound.

However, research on other quinoxaline derivatives suggests that this class of compounds can induce such changes. For example, studies on allosteric modulators of metabotropic glutamate receptors, which include quinoxaline carboxamide derivatives, have shown that these ligands can preferentially bind to active or inactive conformational states of the receptor, thereby modulating its signaling activity. nus.edu.sg This indicates that the quinoxaline scaffold can play a role in stabilizing specific protein conformations. Future studies employing techniques such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, or hydrogen-deuterium exchange mass spectrometry (HDX-MS) would be necessary to delineate the precise conformational changes induced by this compound upon binding to its targets.

Enzyme Kinetics and Inhibition Mechanism Studies of this compound

One of the key mechanisms of action identified for this compound is the inhibition of poly(ADP-ribose) polymerase (PARP), a family of enzymes critical for DNA repair. In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines, with IC₅₀ values in the range of 10 µM to 20 µM, and this activity is attributed to the induction of apoptosis through PARP inhibition.

The quinoxalinecarboxamide scaffold has been explored for its PARP inhibitory potential. For instance, the quinoxalinecarboxamide FR261529 has shown selectivity for PARP-2 over PARP-1, with IC₅₀ values of 7 nM and 33 nM, respectively. nus.edu.sg This highlights the potential for developing highly potent and selective PARP inhibitors based on this chemical structure.

Table 2: In Vitro Cytotoxicity and PARP Inhibition Data

CompoundCell LinesIC₅₀ (µM)Implied Mechanism
This compoundVarious cancer cell lines10 - 20 PARP inhibition leading to apoptosis.
FR261529 (a quinoxalinecarboxamide)Cell-free assayPARP-1: 0.033, PARP-2: 0.007 nus.edu.sgSelective PARP inhibition. nus.edu.sg

While these findings establish PARP as a target for this compound, detailed kinetic studies to determine the inhibition constant (Ki) and the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive) are not extensively reported for this specific compound. Such studies are crucial for a complete understanding of its enzymatic inhibition profile.

Investigation of this compound in Ligand-Gated Ion Channel Modulation (in vitro)

Ligand-gated ion channels (LGICs) are critical for fast synaptic transmission and are important drug targets. The available scientific literature does not provide direct evidence for the modulation of LGICs, such as GABAₐ receptors, nicotinic acetylcholine (B1216132) receptors, or glutamate receptors, by this compound.

Research on other heterocyclic compounds has demonstrated the potential for interaction with these channels. For example, various phenylheterocycles have been studied for their ability to interact with GABA receptors. nih.gov Similarly, numerous compounds have been developed as modulators of nicotinic acetylcholine receptors and glutamate receptors. nih.govnih.gov However, specific in vitro studies, such as electrophysiological patch-clamp experiments or radioligand binding assays, to assess the activity of this compound at different LGICs have not been reported in the reviewed sources. Therefore, the role of this compound as a modulator of ligand-gated ion channels remains an open area for investigation.

Advanced Spectroscopic and Crystallographic Characterization of N Phenyl 2 Quinoxalinecarboxamide

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules in solution. chemrxiv.org While standard one-dimensional (1D) ¹H and ¹³C NMR are routinely used to confirm the basic structure of N-phenyl-2-quinoxalinecarboxamide, advanced multi-dimensional and ligand-observed NMR methods offer a much deeper level of structural and interactional detail.

Multi-dimensional (2D) NMR experiments are powerful methods for unambiguously assigning proton (¹H) and carbon (¹³C) signals and confirming the covalent structure of a molecule. bucknell.edu For a molecule like this compound, several 2D NMR techniques would be instrumental for a complete structural assignment.

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds. uvic.ca For this compound, a COSY spectrum would reveal correlations between adjacent protons within the quinoxaline (B1680401) ring system and within the N-phenyl ring, confirming their connectivity.

Heteronuclear Single Quantum Coherence (HSQC): An HSQC spectrum correlates the chemical shift of a proton directly to the carbon to which it is attached. columbia.edu This is the most reliable method for assigning carbon signals by linking them to their known proton assignments. It is significantly more sensitive than a standard ¹³C NMR experiment. columbia.edu

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment detects longer-range correlations between protons and carbons, typically over two to three bonds. ustc.edu.cn This is crucial for identifying and assigning quaternary (non-protonated) carbons and for piecing together different fragments of the molecule. For instance, an HMBC spectrum would show a correlation from the amide proton (N-H) to the carbonyl carbon and to carbons in the quinoxaline and phenyl rings, confirming the link between these structural units.

Given that this compound has been identified as a potential inhibitor of biological targets like poly(ADP-ribose) polymerase (PARP), ligand-observed NMR techniques are invaluable for studying its binding interactions. These methods focus on the signals of the small molecule (the ligand) when it interacts with a large macromolecule, such as a protein. researchgate.net

Saturation Transfer Difference (STD) NMR: STD NMR is a primary tool for screening and characterizing ligand binding. researchgate.net In this experiment, the protein is selectively saturated with radiofrequency pulses. If a ligand binds to the protein, this saturation is transferred to the ligand protons that are in close proximity to the protein surface. d-nb.info By subtracting a spectrum with protein saturation from one without, a "difference" spectrum is obtained that shows signals only from the binding ligand. d-nb.info The relative intensity of the signals in the STD spectrum reveals the ligand's "binding epitope," i.e., which parts of the molecule are most intimately involved in the interaction. nih.gov

Nuclear Overhauser Effect Spectroscopy (NOESY): A NOESY experiment detects protons that are close to each other in space (typically within 5 Å), regardless of whether they are connected by bonds. youtube.com In the context of a protein-ligand complex, transferred NOESY (trNOESY) can be used to determine the conformation of the ligand when it is bound to the protein. For weakly interacting systems, Inter-Ligand NOEs (ILOEs) can even be used to determine the relative orientation of two different ligands binding to adjacent sites on a protein. nih.govresearchgate.net

Specific studies employing STD, NOESY, or other ligand-observed NMR techniques to investigate the binding of this compound to PARP or other macromolecules have not been found in the surveyed literature. Application of these methods would be a critical step in validating its binding mode and guiding further drug development.

X-ray Crystallography of this compound and its Complexes

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state at atomic resolution. researchgate.net

Despite the power of this technique, a search of the scientific literature and crystallographic databases indicates that the single-crystal X-ray structure of this compound has not been reported. uq.edu.au The determination of its crystal structure would provide valuable information about its solid-state conformation and intermolecular interactions, such as hydrogen bonding or π-stacking.

Co-crystallization is a technique used to determine the structure of a ligand bound to its biological target, such as a protein or enzyme. nih.gov In this method, the purified protein and the ligand are mixed together and allowed to crystallize, hopefully forming crystals of the protein-ligand complex. nih.gov Analyzing these co-crystals via X-ray diffraction reveals the precise binding mode of the ligand in the protein's active site, showing all the key intermolecular interactions responsible for binding.

Given that a crystal structure for this compound itself is not publicly available, it is not surprising that no co-crystal structures with its potential target, PARP, or other macromolecules have been reported. Such a study would be the gold standard for understanding its mechanism of action at a molecular level.

Advanced Mass Spectrometry (MS) Techniques

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental formula. sintef.no While standard MS is used for routine confirmation, advanced techniques offer deeper structural and interactional insights.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of this compound with high confidence. Further fragmentation of the molecular ion can be achieved using tandem mass spectrometry (MS/MS). chromatographyonline.com In this technique, the parent ion is selected, fragmented, and the masses of the resulting fragment ions are analyzed. This fragmentation pattern serves as a molecular fingerprint, helping to confirm the compound's structure.

Another advanced technique, Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS), is used to probe the interaction of a ligand with a protein. nih.govuni-halle.de When a protein is placed in a solution with heavy water (D₂O), its backbone amide hydrogens slowly exchange with deuterium (B1214612). spectroscopyonline.com The rate of this exchange depends on the hydrogen's solvent accessibility and whether it is involved in hydrogen bonding. nih.gov When a ligand like this compound binds to a protein, regions of the protein involved in the interaction often become protected from exchange, resulting in a lower rate of deuterium uptake. By analyzing the protein's peptides after exchange, HDX-MS can map the ligand binding site on the protein's surface. nih.gov

While ESI-MS has been used for the validation of this compound, published studies applying advanced MS techniques like detailed MS/MS fragmentation analysis or HDX-MS specifically to this compound could not be located in the reviewed literature.

High-Resolution Mass Spectrometry for Metabolite Identification (in vitro)

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for identifying metabolites by providing highly accurate mass measurements, which allows for the determination of elemental compositions. thermofisher.comnih.gov In in vitro studies, this compound can be incubated with liver microsomes from various species (e.g., human, rat, pig) to simulate metabolic processes. nih.govresearchgate.net

The general workflow involves incubating the parent compound with a microsomal preparation containing NADPH as a cofactor, followed by analysis using a liquid chromatography-HRMS (LC-HRMS) system. spectroscopyonline.com The high-resolution capabilities, often provided by Orbitrap or Time-of-Flight (TOF) mass analyzers, enable the confident assignment of elemental formulas to detected metabolites based on their exact mass and isotopic fine structure. thermofisher.comnih.gov

Common metabolic pathways for compounds containing aromatic and heterocyclic systems include hydroxylation and reduction. researchgate.net For this compound, potential metabolic transformations would include hydroxylation on either the phenyl or quinoxaline ring. The identification of these metabolites is achieved by detecting ions corresponding to the mass of the parent compound plus the mass of an oxygen atom (+15.9949 Da). Other potential reactions could involve further oxidation or conjugation, though hydroxylation is a primary phase I metabolic route. Studies on similar quinoxaline derivatives have shown that N-oxide reduction and hydroxylation are major metabolic pathways. researchgate.net

Table 1: Potential in vitro Metabolites of this compound Identified by HRMS

Putative MetaboliteMolecular FormulaMass Shift from Parent (Da)Theoretical m/z [M+H]⁺
This compound (Parent)C₁₅H₁₁N₃O-250.0975
Hydroxylated this compoundC₁₅H₁₁N₃O₂+15.9949266.0924
Dihydroxylated this compoundC₁₅H₁₁N₃O₃+31.9898282.0873

This table is interactive. Users can sort columns by clicking on the headers.

Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) for Binding Studies

Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) is a powerful technique for probing protein conformational dynamics and mapping ligand binding sites. nih.govresearchgate.net The method measures the rate at which backbone amide hydrogens exchange with deuterium when the protein is exposed to a D₂O buffer. rsc.org The exchange rate is highly dependent on the solvent accessibility and hydrogen bonding of the amide protons, providing a fingerprint of the protein's structure and dynamics. ucsf.edu

In a typical HDX-MS experiment to study the interaction of this compound with a target protein, the protein's deuterium uptake would be measured in both the absence and presence of the compound. researchgate.net Regions of the protein that bind directly to the compound or undergo a conformational change upon binding will exhibit altered deuterium exchange rates. nih.gov A reduction in the exchange rate typically indicates that the region has become less solvent-accessible, which can occur at the direct binding interface or in allosterically affected regions. rsc.org Conversely, an increase in exchange rate suggests a region has become more dynamic or exposed upon ligand binding. rsc.org By analyzing the mass shift of proteolytic peptides from different regions of the protein, a map of interaction sites and allosteric changes can be constructed. nih.govucsf.edu

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Stereoisomeric Analysis

Chiroptical spectroscopic techniques, such as Electronic Circular Dichroism (ECD), are specifically used to analyze chiral molecules—molecules that are non-superimposable on their mirror images. nih.gov ECD measures the differential absorption of left and right circularly polarized light, which is a property unique to chiral substances. scispace.com

This compound, in its parent form, is an achiral molecule as it possesses a plane of symmetry and lacks any stereocenters. Therefore, it will not exhibit a signal in a circular dichroism experiment.

However, chiroptical spectroscopy would become a critical analytical tool if chiral centers were introduced into the molecule. For instance, if a chiral substituent were added to the phenyl or quinoxaline ring, or if atropisomerism were induced by bulky groups restricting bond rotation, the resulting enantiomers or diastereomers could be distinguished and analyzed using ECD. mdpi.compsu.edu For such chiral derivatives, ECD spectroscopy would be invaluable for determining the absolute configuration (the actual 3D arrangement of atoms) and for quantifying the enantiomeric purity of a sample. nih.gov

Fluorescence and Luminescence Spectroscopy for Interaction Studies

Fluorescence and luminescence spectroscopy are highly sensitive methods used to investigate molecular interactions, often by monitoring changes in the emission properties of a fluorophore. nih.gov this compound, containing extended aromatic systems, may possess intrinsic fluorescence that can be exploited to study its binding to biological macromolecules like proteins or DNA.

Interaction studies can be performed in two primary ways:

Direct Monitoring of Ligand Fluorescence: The intrinsic fluorescence of this compound can be monitored upon titration with a target molecule. Changes in the fluorescence intensity, emission maximum wavelength (λₑₘ), and fluorescence lifetime upon binding can provide information about the binding event and the nature of the binding site environment. nih.gov A blue shift (shift to shorter wavelength) in emission often indicates the fluorophore has moved to a more hydrophobic environment, such as a protein's binding pocket. arcjournals.org

Quenching of Protein Fluorescence: Many proteins contain intrinsic fluorophores, most notably tryptophan residues. The binding of a ligand like this compound can cause quenching (a decrease) of this protein fluorescence. mdpi.com By monitoring the decrease in protein fluorescence intensity as a function of ligand concentration, one can determine binding parameters such as the binding constant (Kₐ) and the number of binding sites. rsc.org The mechanism of quenching (static or dynamic) can also be elucidated by performing the experiment at different temperatures. mdpi.comrsc.org

Table 2: Hypothetical Fluorescence Titration Data for the Interaction of this compound with a Target Protein

[this compound] (µM)Protein Fluorescence Intensity (a.u.)Emission Max (nm)
0100345
585342
1072340
2055338
5030335

This table is interactive. Users can sort columns by clicking on the headers.

Luminescence studies, which encompass both fluorescence and phosphorescence, could also be relevant, particularly if the compound is part of a metal complex that exhibits luminescent properties. mdpi.com

Vibrational Spectroscopy (IR, Raman) for Structural and Conformational Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides a molecular fingerprint by probing the vibrational modes of a molecule. arxiv.org These techniques are complementary and are used to confirm the presence of specific functional groups and to gain insight into molecular structure and conformation. core.ac.uk

For this compound, key vibrational modes can be assigned to its constituent parts: the quinoxaline ring, the phenyl ring, and the amide linkage. FT-IR spectroscopy is particularly sensitive to polar bonds, making it excellent for identifying the strong absorptions from the amide C=O (carbonyl) and N-H groups. researchgate.net Raman spectroscopy is more sensitive to non-polar, symmetric vibrations and is thus well-suited for analyzing the vibrations of the aromatic ring systems. arxiv.org

The analysis of these spectra can be supported by computational methods, such as Density Functional Theory (DFT), which can calculate theoretical vibrational frequencies that are then compared to the experimental data to aid in the precise assignment of each band. nepjol.infonih.gov

Table 3: Characteristic Vibrational Frequencies for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹) (IR)Expected Wavenumber (cm⁻¹) (Raman)
AmideN-H Stretch3400-3200 (strong, broad)3400-3200 (weak)
Aromatic C-HC-H Stretch3100-3000 (medium)3100-3000 (strong)
AmideC=O Stretch (Amide I)~1700-1650 (very strong) ~1700-1650 (medium)
Aromatic/QuinoxalineC=C/C=N Ring Stretch1600-1450 (multiple, medium)1600-1450 (multiple, strong)
AmideN-H Bend (Amide II)1570-1515 (strong)Weak or absent
AmideC-N Stretch1400-1200 (medium)1400-1200 (medium)

This table is interactive. Users can sort columns by clicking on the headers.

Emerging Research Areas and Non Traditional Applications of N Phenyl 2 Quinoxalinecarboxamide

N-phenyl-2-quinoxalinecarboxamide in Materials Science and Organic Electronics Research

The quinoxaline (B1680401) core, known for its electron-withdrawing nature, makes its derivatives, including this compound, promising candidates for applications in materials science and organic electronics. case.edu The ability to undergo various chemical reactions such as oxidation, reduction, and substitution allows for the synthesis of more complex molecules and materials.

The optoelectronic properties of organic compounds are critical for their application in electronic devices. These properties are intrinsically linked to the molecule's structure, particularly the arrangement of donor and acceptor moieties. The quinoxaline ring acts as a strong electron acceptor, a feature that is fundamental to creating materials with specific electronic behaviors. case.edu

Table 1: Key Optoelectronic Parameters of Quinoxaline-Based Materials

Material TypeKey Property InvestigatedPotential ApplicationReference
Quinoxaline-based D-π-A SystemsSolvatochromism, Optical and Electrochemical PropertiesSensing and Optoelectronic Devices case.edu
Donor-Acceptor Copolymers (with Benzothiadiazole/Benzoselenadiazole acceptors)Absorption Spectra, Electronic Energy Levels, Hole MobilityPolymer Solar Cells rsc.org
Organic Dyes with Auxiliary AcceptorsHOMO-LUMO Gap, Light Harvesting Efficiency, Reorganization EnergyDye-Sensitized Solar Cells (DSSCs) researchgate.net

The promising optoelectronic properties of quinoxaline derivatives have led to their exploration as components in organic light-emitting diodes (OLEDs) and organic solar cells (OSCs). In these devices, materials with specific energy levels are required to facilitate efficient charge injection, transport, and recombination (for OLEDs) or separation (for OSCs).

Quinoxaline derivatives have been utilized in electroluminescent devices. evitachem.com In the realm of solar cells, fullerene derivatives are commonly used as electron transport layers in inverted perovskite solar cells. nih.govrsc.org The performance of these cells can be enhanced by modifying these layers with other organic molecules. nih.gov Donor-acceptor copolymers based on quinoxaline-related structures have been used as the donor material in polymer solar cells, achieving notable power conversion efficiencies. rsc.org The unique Donor-π-Acceptor (D-π-A) structures of some quinoxaline-based small molecules have shown potential for photovoltaic applications. case.edu

This compound as a Fluorescent Probe or Biosensor Component

The inherent fluorescence of certain organic molecules can be harnessed for sensing applications. A fluorescent probe is a molecule that exhibits a change in its fluorescence properties (such as intensity, wavelength, or lifetime) upon interaction with a specific analyte.

While direct studies on this compound as a fluorescent probe are limited, related research provides a strong basis for its potential in this area. For example, a facile method has been developed to induce strong and long-lived room-temperature phosphorescence (RTP) from N-phenyl-2-naphthylamine by doping it into a crystalline matrix. nih.gov This demonstrates that N-phenyl aromatic structures can be manipulated to produce useful light-emitting properties. nih.gov Given that this compound possesses both the N-phenyl group and a heteroaromatic quinoxaline system, it is plausible that it or its derivatives could be engineered to function as fluorescent probes.

Biosensors are devices that combine a biological recognition element with a transducer to detect biological molecules. nih.gov The development of biosensors often involves tuning the properties of receptor proteins. nih.gov A fluorescent molecule like this compound could potentially be integrated into a biosensor as the transducer component, reporting the binding event of the bioreceptor through a change in its fluorescence.

Application of this compound in Chemo-sensing and Biosensing Technologies

Chemosensors operate on a similar principle to biosensors but are designed to detect chemical species. The solvatochromic properties observed in some quinoxaline derivatives, where their absorption or emission spectra shift in response to the solvent's polarity, make them attractive for sensing applications. case.edu This sensitivity to the chemical environment could be exploited to detect specific analytes.

The application of chemometrics, which uses statistical and mathematical methods, is often employed in conjunction with biosensor arrays to analyze complex samples. mdpi.com For instance, a biosensor array was used with Partial Least Squares (PLS) modeling to determine the biochemical oxygen demand (BOD) in wastewater. mdpi.com A molecule like this compound, if found to have responsive chromogenic or fluorogenic properties, could be incorporated into such an array. Its response pattern to different analytes could be analyzed to identify and quantify substances in a mixture.

Application of this compound in Analytical Chemistry Method Development (e.g., as a Derivatization Reagent)

In analytical techniques like chromatography and mass spectrometry, derivatization is often employed to improve the detection of analytes. ddtjournal.comjfda-online.com A derivatization reagent is a compound that reacts with the analyte to form a new molecule (a derivative) with more desirable properties, such as increased volatility for gas chromatography (GC) or enhanced ionization efficiency for mass spectrometry (MS). ddtjournal.comjfda-online.com

Common derivatizing agents often contain a reactive group that targets a specific functional group on the analyte (e.g., hydroxyl, amine, or carboxyl groups) and a moiety that enhances detectability. ddtjournal.comsigmaaldrich.comchemcoplus.co.jp For instance, dansyl chloride is used to derivatize phenols, introducing a dimethylamino group that is readily ionized in mass spectrometry. ddtjournal.com While there is no direct evidence of this compound being used as a derivatization reagent, its structure contains a reactive amide group and aromatic rings that could potentially be functionalized. In principle, a derivative of quinoxaline-2-carboxylic acid could be designed to act as a derivatization reagent, where the quinoxaline core would serve as a UV-active or fluorescent tag to enhance detection in liquid chromatography.

Photochemical Properties and Reactivity of this compound

The photochemical properties and reactivity of this compound are largely dictated by the quinoxaline ring system. Quinoxaline and its derivatives are known to undergo a variety of chemical reactions, including oxidation, reduction, and substitution. The photochemical instability of related quinoxaline 1,4-di-N-oxides (QdO) is well-documented, with their absorption spectra changing upon exposure to sunlight. unav.edu

Studies on the reduction of quinoxaline derivatives have shown that the N-oxide groups can be removed using various reagents. For example, the reduction of ethyl 3-phenylquinoxaline-2-carboxylate 1,4-di-N-oxide with amines can lead to the formation of the corresponding quinoxaline and mono-N-oxide derivatives. nih.gov The quinoxaline ring itself can participate in photochemical reactions, and complexes of quinoxaline with metals like platinum have received attention for their photochemical properties. researchgate.net The reactivity of the this compound molecule is centered on the quinoxaline core and the amide linkage, which can be susceptible to hydrolysis under certain conditions.

Supramolecular Chemistry Involving this compound

The field of supramolecular chemistry investigates the assembly of molecules into larger, ordered structures through non-covalent interactions. This compound is a molecule well-suited for forming such assemblies due to its distinct structural features: a quinoxaline ring system, a phenyl group, and a central carboxamide linkage. frontiersin.org These components provide multiple sites for directional and non-directional intermolecular forces, including hydrogen bonds, π-stacking, and van der Waals interactions, which govern its self-assembly and crystal packing. frontiersin.orgscielo.org.mx

Detailed research into compounds with similar architectures, such as other N-phenylamides and pyrazine (B50134) carboxamides, provides a strong framework for understanding the supramolecular behavior of this compound. researchgate.netnih.gov The primary non-covalent interactions that dictate the formation of its supramolecular structures are hydrogen bonding and π-π stacking. frontiersin.org The amide group (–CONH–) is a classic hydrogen-bonding motif, while the quinoxaline and phenyl rings are capable of significant π-π interactions.

The aggregation of molecular structures is significantly influenced by C−H∙∙∙O, C−H∙∙∙N, N–H∙∙∙N, and π-stacking interactions. researchgate.net Theoretical and experimental studies on analogous molecules reveal that these forces are crucial for stabilizing the crystal lattice. For instance, the analysis of N-phenylamides shows that strong intermolecular N-H···O=C interactions are often the primary force driving the initial stages of crystallization, leading to the formation of one-dimensional chains or two-dimensional layers. nih.gov

The interplay of these varied interactions allows for the formation of complex and stable supramolecular architectures. The directionality of the hydrogen bonds combined with the stacking of the aromatic systems creates a robust network that defines the solid-state structure of the compound.

Research Findings on Non-Covalent Interactions

Detailed findings from computational and crystallographic studies on analogous carboxamide compounds highlight the specific contributions of different non-covalent interactions to supramolecular assembly.

Interaction TypeParticipating GroupsTypical Stabilization Energy (kcal/mol)Role in Supramolecular Assembly
Hydrogen Bond Amide N-H and Quinoxaline N (N-H···N)-8.25Formation of primary structural motifs like dimers and chains. scielo.org.mx
Hydrogen Bond Amide N-H and Carbonyl O (N-H···O)-1.80Key interaction for creating stable synthons and promoting layered structures. scielo.org.mxnih.gov
π-π Stacking Quinoxaline and Phenyl rings-3.83Stabilizes the packing of aromatic systems, contributing to the overall lattice energy. scielo.org.mx
C-H···π Interaction Phenyl C-H and Aromatic Ring π-system-1.15Provides additional stability to the crystal packing through weaker contacts. scielo.org.mx

This data is based on theoretical calculations for analogous pyrazine carboxamide structures and serves to illustrate the expected energetic contributions for this compound. scielo.org.mx

Future Directions and Challenges in N Phenyl 2 Quinoxalinecarboxamide Research

Exploration of Novel Synthetic Pathways and Methodologies for N-phenyl-2-quinoxalinecarboxamide

The synthesis of this compound has traditionally been achieved through established methods such as the condensation of o-phenylenediamines with dicarbonyl compounds, followed by amidation. nih.gov One common route involves the reaction of quinoxaline-2-carboxylic acid with an appropriate amine, activated by oxalyl chloride. mdpi.com However, the future of this compound research will heavily rely on the development of more efficient, scalable, and environmentally friendly synthetic pathways.

Future research will likely focus on the following areas:

Microwave-Assisted Synthesis: This technique has the potential to significantly reduce reaction times and improve yields compared to conventional heating methods.

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters, leading to higher purity products and safer handling of hazardous reagents.

Catalytic C-H Activation: Direct functionalization of the quinoxaline (B1680401) core or the phenyl ring through C-H activation would represent a more atom-economical approach, minimizing the need for pre-functionalized starting materials.

Biocatalysis: The use of enzymes to catalyze specific steps in the synthesis could lead to highly stereoselective and environmentally benign processes.

A comparison of existing and potential future synthetic methodologies is presented in the table below.

MethodologyKey AdvantagesPotential Challenges
Conventional Synthesis Well-established and understood.Often requires harsh conditions, long reaction times, and can generate significant waste.
Microwave-Assisted Synthesis Rapid heating, shorter reaction times, and often higher yields. Scalability can be a concern for industrial applications.
Flow Chemistry Enhanced safety, improved reproducibility, and potential for automation.Higher initial equipment cost and requires specialized expertise.
C-H Activation High atom economy and reduced synthetic steps.Selectivity and functional group tolerance can be challenging to control.
Biocatalysis High selectivity, mild reaction conditions, and environmentally friendly.Enzyme stability and cost can be limiting factors.

Deeper Unveiling of Undiscovered Molecular Targets and Biological Pathways

Initial research has identified several potential molecular targets for this compound and its derivatives, including enzymes involved in cancer cell proliferation and microbial growth. ontosight.ai For instance, some derivatives have been shown to inhibit poly(ADP-ribose) polymerase (PARP), a key enzyme in DNA repair, and have shown activity against various cancer cell lines including breast, lung, and colon cancer. Molecular docking studies have also suggested potential interactions with targets like PI3Kα and human DNA topoisomerase. mdpi.com

However, the full spectrum of its biological activity remains to be elucidated. Future investigations should aim to:

Identify Novel Protein Kinase Targets: The quinoxaline scaffold is a known "privileged structure" in medicinal chemistry, capable of interacting with a wide range of biological targets. nih.gov High-throughput screening against diverse kinase panels could reveal previously unknown inhibitory activities.

Explore Epigenetic Modifications: Investigating the effect of this compound on enzymes involved in epigenetic regulation, such as histone deacetylases (HDACs) or methyltransferases, could open up new therapeutic avenues.

Uncover Anti-inflammatory and Neuroprotective Effects: Some quinoxaline derivatives have demonstrated anti-inflammatory and neuroprotective properties. ontosight.ai Future studies should explore whether this compound shares these activities and identify the underlying molecular mechanisms.

Advancement of Integrated Computational and Experimental Approaches

The integration of computational modeling with experimental validation is a powerful strategy to accelerate drug discovery. In the context of this compound, this approach can be leveraged to:

Refine Structure-Activity Relationships (SAR): Computational tools can be used to build predictive SAR models, guiding the design of more potent and selective analogs. mdpi.com

Predict ADME-Tox Properties: In silico models can estimate absorption, distribution, metabolism, excretion, and toxicity (ADME-Tox) properties, helping to prioritize compounds with favorable pharmacokinetic and safety profiles for further development. nih.gov

Elucidate Binding Modes: Molecular docking and molecular dynamics simulations can provide detailed insights into how this compound interacts with its molecular targets at the atomic level, guiding the design of derivatives with improved binding affinity. mdpi.comacs.org

An example of the synergy between computational and experimental approaches is the use of molecular docking to identify potential biological targets, which are then validated through in vitro enzymatic assays. mdpi.com

Development of this compound as a Tool Compound for Basic Research

Beyond its therapeutic potential, this compound can serve as a valuable tool for basic scientific research. As a selective inhibitor of a particular biological target, it can be used to:

Probe Biological Pathways: By inhibiting a specific enzyme or receptor, researchers can study the downstream effects on cellular signaling pathways and better understand the role of that target in health and disease.

Validate Novel Drug Targets: The use of a small molecule inhibitor like this compound can help to validate the therapeutic potential of a newly identified drug target before embarking on more extensive drug development efforts.

The development of biotinylated or fluorescently tagged versions of this compound could further enhance its utility as a chemical probe for techniques such as affinity chromatography and cellular imaging.

Methodological Innovations in Characterization and Analysis of this compound

The unambiguous characterization and quantification of this compound and its metabolites are crucial for both preclinical and clinical studies. While standard analytical techniques such as NMR, IR, and mass spectrometry are routinely used for structural confirmation, future advancements could include: mdpi.comnih.gov

Development of High-Sensitivity Bioanalytical Methods: The development of highly sensitive and specific LC-MS/MS methods for the quantification of this compound in biological matrices (e.g., plasma, tissue) will be essential for pharmacokinetic studies.

Advanced Spectroscopic Techniques: The application of two-dimensional NMR techniques and other advanced spectroscopic methods can provide more detailed structural information and help to elucidate the conformation of the molecule.

Chiral Separation Methods: For derivatives of this compound that are chiral, the development of robust chiral chromatography methods will be necessary to separate and characterize the individual enantiomers, as they may exhibit different pharmacological and toxicological properties.

Collaborative Research Initiatives in this compound Studies

The multifaceted nature of drug discovery and development necessitates a collaborative approach. Future progress in the field of this compound research will be significantly enhanced through:

Academic-Industrial Partnerships: Collaborations between academic research groups with expertise in synthesis and biological evaluation and pharmaceutical companies with resources for drug development can accelerate the translation of promising compounds from the laboratory to the clinic.

Interdisciplinary Research Consortia: The formation of research consortia bringing together chemists, biologists, pharmacologists, and clinicians can foster a more comprehensive understanding of the therapeutic potential of this compound.

Open-Source Data Sharing: The establishment of open-access databases for sharing synthetic protocols, biological data, and computational models related to this compound and its analogs can prevent duplication of effort and foster a more collaborative research environment.

A study on N-substituted quinoxaline-2-carboxamides was conducted by a collaborative team from the Faculty of Pharmacy at Charles University in the Czech Republic, highlighting the potential for such joint efforts. nih.gov

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for N-phenyl-2-quinoxalinecarboxamide, and how can reaction conditions be optimized?

  • Methodological Answer: Synthesis typically involves coupling quinoxaline-2-carboxylic acid derivatives with aniline via carbodiimide-mediated amidation (e.g., EDC/HOBt). Optimization includes testing solvents (DMF, THF), temperature (40–80°C), and catalyst ratios. Reaction progress should be monitored using TLC or HPLC. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high yields. Validate purity via melting point analysis and spectroscopic techniques .

Q. How should researchers characterize the physicochemical properties of this compound?

  • Methodological Answer:

  • Structural Confirmation: Use 1H^1H- and 13C^{13}C-NMR to verify aromatic protons and carbonyl groups. IR spectroscopy confirms the presence of amide bonds (C=O stretch at ~1650–1700 cm1^{-1}).
  • Purity Analysis: HPLC with UV detection (λ = 254 nm) and mass spectrometry (ESI-MS) for molecular ion validation.
  • Solubility: Test in polar aprotic solvents (DMSO, DMF) and alcohols (methanol, ethanol) using gravimetric methods .

Q. What safety protocols are critical when handling this compound in the lab?

  • Methodological Answer:

  • PPE: Wear nitrile gloves, chemical-resistant lab coats, and ANSI-approved goggles. Use fume hoods for weighing and reactions.
  • Storage: Keep in airtight containers at 2–8°C, away from strong oxidizers (e.g., peroxides).
  • Spill Management: Neutralize with inert absorbents (vermiculite) and dispose as hazardous waste. Follow GHS guidelines for skin/eye exposure (flush with water for 15 minutes) .

Advanced Research Questions

Q. How can researchers address discrepancies in bioactivity data across different assay systems?

  • Methodological Answer:

  • Orthogonal Assays: Compare results from enzymatic assays (e.g., kinase inhibition) with cellular viability assays (MTT, ATP-luminescence).
  • Dose-Response Validation: Use Hill slope analysis to assess potency (EC50_{50}) and efficacy.
  • Experimental Controls: Include reference compounds (e.g., staurosporine for cytotoxicity) and account for cell line-specific metabolic profiles. Statistical tools like ANOVA or mixed-effects models can identify assay-specific variability .

Q. What mechanistic strategies are effective for studying this compound’s cellular targets?

  • Methodological Answer:

  • Target Identification: Use pull-down assays with biotinylated probes or CRISPR-Cas9 knockout libraries.
  • Pathway Analysis: Combine transcriptomics (RNA-seq) and phosphoproteomics to map signaling cascades.
  • Structural Modeling: Perform molecular docking (AutoDock Vina) against quinoxaline-binding proteins (e.g., kinases) to predict binding modes .

Q. How should stability studies be designed to evaluate degradation pathways under varying conditions?

  • Methodological Answer:

  • Thermal Stability: Use TGA/DSC to assess decomposition temperatures. Accelerated aging at 40°C/75% RH for 6 months simulates long-term storage.
  • Photostability: Expose to UV light (ICH Q1B guidelines) and monitor degradation via LC-MS.
  • Hydrolytic Stability: Test in buffers (pH 1–13) at 37°C, quantifying hydrolyzed products (e.g., free quinoxaline) over 72 hours .

Data Interpretation and Contradiction Analysis

Q. How can researchers reconcile conflicting results in solubility and bioavailability studies?

  • Methodological Answer:

  • Solubility Enhancement: Test co-solvents (PEG-400, cyclodextrins) or nanoformulations (liposomes).
  • Bioavailability Metrics: Compare AUC (area under the curve) in pharmacokinetic studies across animal models (rodents vs. non-rodents).
  • Computational Modeling: Use QSPR models to correlate logP and membrane permeability .

Q. What analytical approaches validate the absence of toxic byproducts during synthesis?

  • Methodological Answer:

  • Impurity Profiling: Employ LC-HRMS to detect trace intermediates (e.g., unreacted aniline).
  • Genotoxicity Screening: Use Ames test (bacterial reverse mutation assay) for mutagenicity assessment.
  • Ecotoxicity: Follow OECD guidelines for Daphnia magna acute toxicity testing if environmental release is possible .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.